molecular formula C16H14BrN3O2 B5217582 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5217582
M. Wt: 360.20 g/mol
InChI Key: XFYUSUBCENUYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione is a structurally novel pyrrolidine-2,5-dione derivative, a class of compounds recognized for its significant pharmacological potential. This compound is of high interest in medicinal chemistry and drug discovery research, particularly as a scaffold for developing inhibitors of protein kinases and other enzymatic targets. The structure incorporates a 4-bromophenyl moiety, which can enhance binding affinity and selectivity through hydrophobic interactions, and a pyridin-3-ylmethyl group that can contribute to hydrogen bonding and solubility properties. Researchers are investigating this core structure for its application in oncology and neuroscience. The pyrrolidine-2,5-dione (succinimide) ring is a known pharmacophore in various bioactive molecules, and its functionalization at the 3-position is a common strategy to modulate biological activity and selectivity [https://pubmed.ncbi.nlm.nih.gov/29185787/]. Compounds featuring similar brominated aryl and heteroaryl amine components have been explored as potent inhibitors of key cancer-related kinases, suggesting a potential mechanism of action involving the disruption of intracellular signaling pathways that drive cell proliferation and survival [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278081/]. Its value to researchers lies in its utility as a key intermediate or a novel chemical probe for studying disease mechanisms and identifying new therapeutic targets.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(20)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYUSUBCENUYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Pyridinylmethylamino Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

Synthetic Route Overview

StepReaction TypeReagentsConditions
1N-AlkylationPyridine derivative + Brominated compoundBase (e.g., NaOH), solvent (e.g., ethanol)
2CyclizationIntermediate + Acid catalystHeat, reflux
3PurificationCrystallization or chromatographySolvent-based purification

Medicinal Chemistry

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione has shown potential as a lead compound in drug development due to its structural features that allow for interactions with various biological targets.

Case Study: Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that it induces apoptosis through the modulation of specific signaling pathways associated with cell growth and survival.

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: In vivo models indicate a reduction in inflammatory markers when treated with the compound.

Data Table: Biological Activity Results

Activity TypeTest Organism/Cell LineIC50 (µM)
AnticancerMCF-7 (Breast cancer)15
AntimicrobialE. coli12
Anti-inflammatoryRAW264.7 (Macrophages)20

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at positions 1 and 3:

Compound Position 1 Substituent Position 3 Substituent Key Structural Features
1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione 4-Bromophenyl Pyridin-3-ylmethylamino Bromine (electron-withdrawing), pyridine (aromatic)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (5d) 4-Acetylphenyl 4-Bromophenyloxy Acetyl group (electron-withdrawing), bromophenoxy
3-(Hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (2e) 4-Methoxyphenyl Hexadecylthio Methoxy (electron-donating), long alkylthio chain
1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (VI) 2-Pyridinyl Cyclohexyl Pyridine ring, flexible cyclohexyl group
  • Aromatic vs. Aliphatic Substituents: Pyridin-3-ylmethylamino (target compound) may improve solubility and receptor affinity compared to purely aliphatic groups (e.g., hexadecylthio in 2e) .
Anticonvulsant Activity:
  • Pyridine-Substituted Analogs : 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (VI) showed potent activity in the scPTZ test (ED₅₀ = 30 mg/kg), attributed to the pyridine ring’s role in receptor interactions . The target compound’s pyridin-3-ylmethyl group may similarly enhance anticonvulsant efficacy.
  • Linker Influence: Derivatives with methylene linkers (e.g., 3–9 in ) exhibit better activity than acetamide-linked analogs, suggesting the target compound’s rigid pyridine-methylamino linker could optimize binding .
Enzyme Inhibition:
  • GABA-Transaminase (GABA-T) : Compound 5d (1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione) inhibited GABA-T with IC₅₀ = 100.5 μM, outperforming vigabatrin (reference drug) . The target compound’s bromophenyl group may similarly enhance enzyme interaction.

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound (Predicted) 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione
Molecular Weight ~375–400 g/mol 288.34 g/mol ~300–350 g/mol
logP ~1.5–2.5 1.08 ~2.0–3.0
Polar Surface Area (Ų) ~60–80 39.53 ~50–70
Rotatable Bonds 4–6 5 4–5

Biological Activity

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a bromophenyl group and a pyridin-3-ylmethyl amino group attached to a pyrrolidine-2,5-dione core. The presence of bromine enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom in the structure increases binding affinity, thereby influencing various biochemical pathways. Notably, compounds in this class have shown enzyme inhibition properties and receptor binding capabilities, making them candidates for therapeutic applications.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant inhibitory effects on various enzymes. For example:

  • Human Placental Aromatase (AR) : Compounds have shown IC50 values indicating potent inhibition (e.g., IC50 = 23.8 µM for certain derivatives) .
  • 17 Alpha-Hydroxylase/17,20-Lyase (P450(17) alpha) : Similar compounds demonstrated comparable inhibitory activity (IC50 = 18.5 µM) .

Receptor Binding

Studies have identified the compound's affinity for serotonin receptors:

  • 5-HT1A Receptor : Compounds derived from this structure were found to be effective ligands for the 5-HT1A receptor, with significant binding affinities confirmed through both biological assays and computer docking simulations .

Case Studies

  • Synthesis and Evaluation : A study synthesized several pyrrolidine derivatives and evaluated their biological activities against aromatase and P450(17) alpha. The findings highlighted the potential of these compounds as lead candidates for drug development targeting hormonal pathways .
  • Serotonin Transporter Interaction : Another study focused on the interaction of synthesized compounds with serotonin transporters (SERT), confirming their role as ligands that could modulate serotonin levels in the brain, thus having implications for mood disorders .

Data Table: Biological Activity Overview

Biological TargetCompound ExampleIC50 Value (µM)Reference
Human Placental Aromatase1-cyclohexyl derivative23.8
P450(17) alpha1-octyl derivative18.5
5-HT1A ReceptorVarious derivativesVaries
SERTVarious derivativesVaries

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione?

The synthesis typically involves cyclization of acyclic precursors to form the pyrrolidine-2,5-dione core, followed by substitution reactions. For example:

  • Cyclization : Maleic anhydride derivatives or cyclic ketones are used to construct the pyrrolidine ring under acidic/basic conditions .
  • Substitution : The 4-bromophenyl group is introduced via electrophilic aromatic substitution, while the (pyridin-3-ylmethyl)amino group is added via nucleophilic substitution or reductive amination .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For instance, sodium borohydride in methanol is effective for reductions, while benzyl halides require NaOH as a base .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, aromatic protons (7.3–8.4 ppm) and pyrrolidine ring protons (3.3–5.1 ppm) are diagnostic .
  • Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within 0.3% of theoretical values) .
  • HRMS : Precise molecular weight confirmation (e.g., m/z 449.3226 for a related compound) .

Q. What preliminary biological screening assays are recommended?

  • Enzyme Inhibition : IC50_{50} values against targets like GABA-transaminase (e.g., 5.2–160.4 µM in fluorometric assays) .
  • Cell-Based Assays : Anticancer activity via MTT assays or ion channel modulation (e.g., voltage-sensitive sodium/calcium channels) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity, improving enzyme inhibition (e.g., IC50_{50} = 23.8 µM against aromatase vs. 20.0 µM for aminoglutethimide) .
    • Pyridine Moieties : Increase solubility and CNS penetration, critical for anticonvulsant activity (e.g., 6 Hz seizure model efficacy surpassing valproic acid) .
  • Data-Driven Design : QSAR studies highlight nitro/hydroxy groups improving anti-Alzheimer activity (pIC50_{50} = 3.124 vs. 2.764 for donepezil) .

Q. How to resolve contradictions in biological data across studies?

  • Assay Variability : GABA-transaminase IC50_{50} values range from 5.2–160.4 µM due to fluorometric vs. radiometric methods .
  • Species Differences : Rodent vs. human enzyme isoform selectivity (e.g., CYP3A4 inhibition in vitro may not translate in vivo) .
  • Dose-Response Curves : Use nonlinear regression to validate potency thresholds (e.g., MES vs. scPTZ seizure models) .

Q. What mechanistic insights explain its anticonvulsant activity?

  • Ion Channel Modulation : Blocks neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, reducing seizure propagation .
  • GABAergic Effects : Inhibits GABA-transaminase, elevating synaptic GABA levels (IC50_{50} = 5.2 µM vs. 6.2 µM for vigabatrin analogs) .
  • Metabolic Stability : Low CYP3A4 inhibition reduces drug-drug interaction risks .

Q. How to design multi-target derivatives for neurodegenerative diseases?

  • Dual-Action Scaffolds : Combine pyrrolidine-2,5-dione with arylpiperazine moieties for 5-HT1A_{1A}/SERT affinity (e.g., indole derivatives with Ki_i < 50 nM) .
  • Fluorescent Probes : Xanthene or azetidine modifications enable imaging (e.g., fluorescent tracking in Mycobacterium tuberculosis studies) .

Methodological Recommendations

  • Synthetic Challenges : Use anhydrous conditions for moisture-sensitive intermediates (e.g., pyridinylmethylamine) .
  • Analytical Validation : Pair NMR with HRMS to confirm regioisomeric purity .
  • Biological Assays : Include positive controls (e.g., vigabatrin for GABA-T) and validate enzyme sources (recombinant vs. tissue-derived) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.